molecular formula C10H20N2OS B6240329 1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one CAS No. 1901728-78-6

1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one

Cat. No.: B6240329
CAS No.: 1901728-78-6
M. Wt: 216.35 g/mol
InChI Key: KVRODVOFNQNHIH-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one is an organic compound that features a piperazine ring substituted with a methyl group and a butanone chain with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide or methyl sulfate under basic conditions.

    Attachment of Butanone Chain: The butanone chain is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with 4-chlorobutan-2-one.

    Introduction of Methylsulfanyl Group: Finally, the methylsulfanyl group is added through a thiolation reaction using methylthiol and a suitable base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common purification methods.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug formulations due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to biological targets and modulate their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-(4-Methylpiperazin-1-yl)butan-1-one: Lacks the methylsulfanyl group, which may affect its biological activity and chemical properties.

    1-(4-Methylpiperazin-1-yl)-4-(methylthio)butane: Similar structure but with a different functional group, leading to variations in reactivity and applications.

Uniqueness: 1-(4-Methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one is unique due to the presence of both the piperazine ring and the methylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

1901728-78-6

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one

InChI

InChI=1S/C10H20N2OS/c1-11-5-7-12(8-6-11)10(13)4-3-9-14-2/h3-9H2,1-2H3

InChI Key

KVRODVOFNQNHIH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCCSC

Purity

95

Origin of Product

United States

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